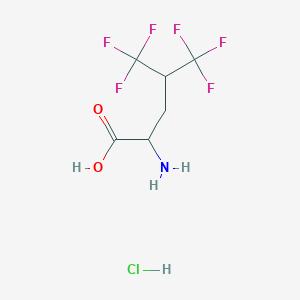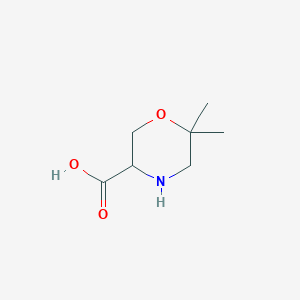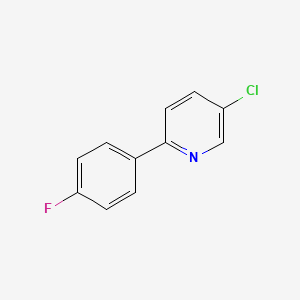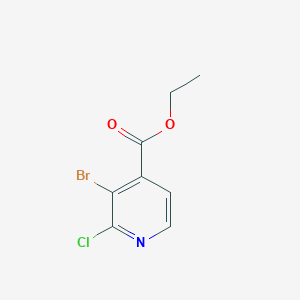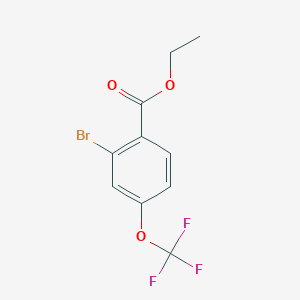
2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester
Übersicht
Beschreibung
“2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester” is a chemical compound with the molecular formula C8H4BrF3O3 . It is a solid substance at room temperature . The compound is used in various chemical reactions and has a molecular weight of 285.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3O3/c9-6-3-4 (15-8 (10,11)12)1-2-5 (6)7 (13)14/h1-3H, (H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, trifluoromethoxy, and carboxylic acid groups.Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester” are not available, similar compounds are known to participate in various chemical reactions. For instance, benzoic acid derivatives can undergo internal acyl migration and hydrolysis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 285.02 . The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
The scientific research surrounding 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester has primarily focused on its synthesis and application in polymer chemistry. One study explored the reactions of mono-bromo ethyl carbonate with various groups to prepare novel aliphatic polycarbonate esters, highlighting the potential of using similar brominated esters for synthesizing pendent carbonate ester groups onto aliphatic polycarbonates. This method aimed at enhancing the biodegradability of polymers by facilitating the hydrolysis of the polymer backbone through the degradation of ester groups, thus offering an innovative approach to developing eco-friendly materials (Ben-Shaba & Domb, 2006).
Organic Synthesis
In the field of organic synthesis, the compound has been utilized in generating novel organic molecules. For instance, its reactivity was leveraged in the aryne route to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, demonstrating its utility in constructing complex aromatic compounds through intermediates that are otherwise challenging to obtain. Such methodologies offer pathways to synthesize materials with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).
Advanced Materials Development
Further studies have explored its application in creating advanced materials. For example, the synthesis and copolymerization of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted esters, have led to the formation of copolymers. These copolymers, characterized by various analytical techniques, may find applications in the development of new materials with unique properties, such as enhanced thermal stability or specific optical characteristics (Kharas et al., 2020).
Catalysis and Chemical Transformations
The compound also plays a role in catalysis and facilitating chemical transformations. The synthesis of trinuclear ruthenium cluster cations, for instance, involves its reactivity to create complexes with potential applications in catalysis. These complexes can act as substrates for hydrogenation, showcasing the versatility of bromo-trifluoromethoxy compounds in synthesizing catalysts for chemical reactions (Vieille-Petit, Therrien, & Süss-Fink, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could participate in the formation of biaryl intermediates .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound is typically stored in a dry environment at room temperature, suggesting that moisture and temperature could potentially affect its stability .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(5-8(7)11)17-10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMJZRQLXDFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




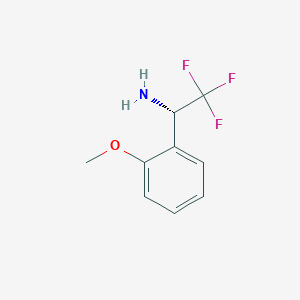
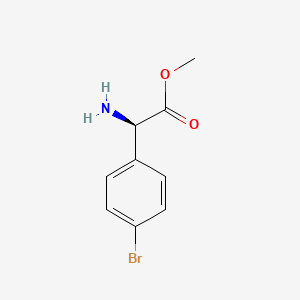


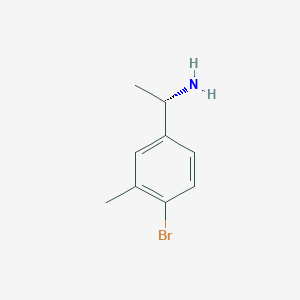
![2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid](/img/structure/B3222629.png)
